4-Amino-5-bromo-2-methoxybenzoic acid

HPLC method development Chromatographic retention LogP prediction

Essential Bromopride Impurity C reference standard for ANDA analytical method development and QC. The unique 5-bromo substitution enables Suzuki-Miyaura cross-coupling for SAR diversification. Using non-identical analogs invalidates regulatory methods. High-purity grade required for stability-indicating UHPLC-UV methods and impurity profiling. Procure certified material to ensure method compliance and avoid submission delays.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 35290-97-2
Cat. No. B194760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-bromo-2-methoxybenzoic acid
CAS35290-97-2
Synonyms4-Amino-5-bromo-2-methoxybenzenecarboxylic Acid;  2-Methoxy-4-amino-5-bromobenzoic Acid;  5-Bromo-4-amino-2-methoxybenzoic Acid;  Benzoic Acid, 4-Amino-5-Bromo-2-Methoxy-;  Oprea1_168799
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)O)Br)N
InChIInChI=1S/C8H8BrNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyWHXLHIGUTBQVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-bromo-2-methoxybenzoic Acid (CAS 35290-97-2): Procurement and Differentiation Guide for Pharmaceutical Intermediates


4-Amino-5-bromo-2-methoxybenzoic acid (CAS 35290-97-2) is a polysubstituted benzoic acid derivative characterized by a 4-amino, 5-bromo, and 2-methoxy substitution pattern on the aromatic ring [1]. This compound serves as a key synthetic intermediate in pharmaceutical development, most notably identified as Bromopride Impurity C, and is utilized in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of the antiemetic bromopride [2][3].

Why 4-Amino-5-bromo-2-methoxybenzoic Acid Cannot Be Replaced by Common Analogs in Synthesis and Analysis


Generic substitution with structurally related benzoic acid derivatives fails due to the unique ortho-, meta-, para- substitution pattern of the target compound. Removing the 5-bromo substituent eliminates a critical synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while altering the amino or methoxy positions changes regioselectivity and hydrogen-bonding capacity, directly impacting biological target interactions and chromatographic retention behavior [1][2]. The compound's established identity as Bromopride Impurity C further mandates its use over analogs for regulatory-compliant analytical method development and quality control of bromopride drug substance and product, where substitution with a non-identical compound would invalidate the analytical method [3].

Quantitative Differentiation of 4-Amino-5-bromo-2-methoxybenzoic Acid Versus Structural Analogs


Chromatographic Differentiation: LogP Comparison with 4-Amino-2-methoxybenzoic Acid

The presence of the 5-bromo substituent in the target compound increases lipophilicity relative to the non-brominated analog 4-amino-2-methoxybenzoic acid (CAS 2486-80-8). The target compound exhibits a calculated LogP of 1.74, whereas the non-brominated analog is predicted to have a significantly lower LogP, resulting in longer retention times under reversed-phase HPLC conditions [1]. This difference in lipophilicity directly impacts chromatographic separation and method development, particularly for stability-indicating methods where resolution between the target impurity and other structurally related compounds is required [2].

HPLC method development Chromatographic retention LogP prediction

Hydrogen Bond Donor/Acceptor Profile Versus 5-Bromo-2-methoxybenzoic Acid

The target compound contains both a carboxylic acid group and a primary amino group at the 4-position, providing a hydrogen bond donor count of 2 and hydrogen bond acceptor count of 3 [1]. In contrast, the comparator 5-bromo-2-methoxybenzoic acid (CAS 2476-35-9) lacks the 4-amino group, resulting in a hydrogen bond donor count of 1 and a different acceptor profile [2]. The presence of the amino group enables additional hydrogen-bonding interactions with biological targets and alters aqueous solubility, which is critical for applications where specific receptor binding or enzyme interaction is required [3].

Hydrogen bonding Drug-receptor interaction Solubility

Synthetic Utility: Bromine as a Cross-Coupling Handle Versus Non-Halogenated Analogs

The 5-bromo substituent on the target compound serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, enabling C-C bond formation for further derivatization . In contrast, the non-brominated analog 4-amino-2-methoxybenzoic acid (CAS 2486-80-8) lacks this reactive handle, limiting its utility in modular synthetic strategies where site-selective functionalization is required [1]. The bromine atom in the target compound enables orthogonal reactivity not available in the non-halogenated comparator, allowing sequential functionalization of the aromatic core [2].

Suzuki-Miyaura coupling Palladium catalysis C-C bond formation

Validated Application Scenarios for 4-Amino-5-bromo-2-methoxybenzoic Acid Procurement


Regulatory-Compliant Analytical Method Development and Quality Control for Bromopride

Procurement of high-purity 4-amino-5-bromo-2-methoxybenzoic acid (Bromopride Impurity C) is essential for analytical method development, method validation, and quality control release testing of bromopride active pharmaceutical ingredient and finished drug product. The compound serves as a certified reference standard for stability-indicating UHPLC-UV methods capable of simultaneously quantifying bromopride and five related organic impurities under ICH-compliant forced degradation conditions . Use of structurally dissimilar analogs would invalidate the analytical method and fail to meet ANDA regulatory submission requirements [5].

Medicinal Chemistry: Building Block for Suzuki-Miyaura Cross-Coupling Library Synthesis

The compound's 5-bromo substituent enables its use as a key aryl halide partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This allows for modular diversification of the aromatic core via C-C bond formation with boronic acids, enabling rapid generation of compound libraries for structure-activity relationship studies. The presence of the carboxylic acid and amino groups provides additional handles for amide bond formation or further derivatization, making it a versatile scaffold for lead optimization programs [5].

Development of Chromatographic Separation Methods for Polysubstituted Benzoic Acids

The compound's distinct physicochemical profile (LogP = 1.74, H-bond donors = 2, H-bond acceptors = 3) makes it a suitable probe analyte for developing and validating reversed-phase HPLC and UPLC separation methods for complex mixtures of polysubstituted benzoic acid derivatives . The documented separation on Newcrom R1 columns using acetonitrile/water/phosphoric acid mobile phases provides a scalable method applicable to impurity isolation, preparative purification, and pharmacokinetic studies [5].

Technical Documentation Hub

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